2-((6-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(m-tolyl)acetamide
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Overview
Description
2-((6-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C26H29N3O5 and its molecular weight is 463.534. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
- Novel Syntheses and Activities : Compounds with piperazine derivatives have been synthesized and evaluated for their biological activities, including anti-inflammatory, analgesic, anticonvulsant, and antimicrobial effects. For instance, novel benzodifuranyl derivatives showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities were reported by Abu‐Hashem et al. (2020) (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, Aytemir et al. (2010) synthesized kojic acid derivatives with potential anticonvulsant properties (Aytemir, Septioğlu, & Çalış, 2010).
Anticonvulsant and Antimicrobial Effects
- Anticonvulsant Activities : Kojic acid derivatives and other piperazine-containing compounds have been explored for anticonvulsant activities, indicating their potential application in treating seizure disorders (Aytemir, Çalış, & Özalp, 2004).
- Antimicrobial Properties : The antimicrobial activities of synthesized compounds, including those targeting bacterial biofilms and MurB enzyme inhibitors, highlight their potential use in combating microbial resistance and infections. For instance, Mekky and Sanad (2020) developed bis(pyrazole-benzofuran) hybrids with potent bacterial biofilm inhibitory properties (Mekky & Sanad, 2020).
Potential for Neuroprotection and Cognitive Enhancement
- Neuroprotective and Cognitive Effects : Certain piperazine derivatives have shown effectiveness against neurotoxicity induced by glutamine in PC12 cells and have been explored for their ability to improve memory in animal models, suggesting their potential application in neurodegenerative diseases and cognitive disorders (Zhong et al., 2018).
Properties
IUPAC Name |
2-[6-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O5/c1-19-4-3-5-20(14-19)27-26(31)18-34-25-17-33-23(15-24(25)30)16-28-10-12-29(13-11-28)21-6-8-22(32-2)9-7-21/h3-9,14-15,17H,10-13,16,18H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSVNSBWBIFDRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.